

Technical Support Center: Synthesis of 2-Octylbutane-1,4-diol

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Compound of Interest

Compound Name: 2-Octylbutane-1,4-diol

CAS No.: 91635-50-6

Cat. No.: B14346160

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Welcome to the technical support guide for the synthesis of **2-octylbutane-1,4-diol**. This document provides a comprehensive resource for researchers and chemists engaged in the synthesis of substituted 1,4-butanediols. It is designed to offer practical, field-proven insights into a reliable synthetic route and to provide clear, actionable solutions to common experimental challenges.

Our approach is grounded in established chemical principles, focusing on a robust and reproducible two-step pathway: the alkylation of a succinic acid diester followed by chemical reduction. This guide will walk you through the causality behind our protocol choices, troubleshoot potential issues, and answer frequently asked questions to improve your experimental outcomes.

Part 1: Recommended Synthetic Pathway

The synthesis of **2-octylbutane-1,4-diol** is most reliably achieved via the reduction of a 2-octylsuccinic acid derivative. This precursor is readily accessible through the alkylation of diethyl succinate. The overall strategy involves:

- Alkylation: Introduction of the octyl group at the α -position of diethyl succinate.
- Reduction: Conversion of the two ester functionalities of the resulting diethyl 2-octylsuccinate into primary alcohols.

This pathway is advantageous due to the commercial availability of starting materials and the high efficiency of the reduction step when using powerful hydride reagents.

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